Enhanced Lipophilicity: ACD/LogP Comparison with Non-Brominated Analog
The predicted ACD/LogP value for 2-(3-Bromo-1H-1,2,4-triazol-1-yl)ethanol is -0.06, which is significantly higher (more lipophilic) than the -1.05 value for its non-brominated analog, 2-(1H-1,2,4-triazol-1-yl)ethanol . This difference of 0.99 log units translates to an approximately 10-fold increase in octanol-water partition coefficient, indicating improved potential for passive membrane diffusion and blood-brain barrier penetration in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | -0.06 |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-1-yl)ethanol: -1.05 |
| Quantified Difference | 0.99 log units (approximately 10x higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform prediction (version 14.00) |
Why This Matters
Higher lipophilicity (closer to zero) is often correlated with improved oral absorption and CNS penetration, making this compound a more attractive starting point for designing brain-penetrant or orally bioavailable drug candidates.
